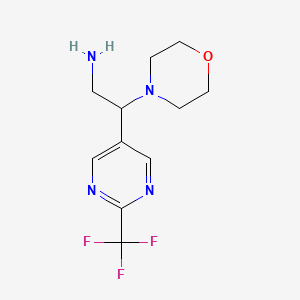

2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine

Description

BenchChem offers high-quality 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-morpholin-4-yl-2-[2-(trifluoromethyl)pyrimidin-5-yl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F3N4O/c12-11(13,14)10-16-6-8(7-17-10)9(5-15)18-1-3-19-4-2-18/h6-7,9H,1-5,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANPTUIJETQUQQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CN)C2=CN=C(N=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F3N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676484 |

Source

|

| Record name | 2-(Morpholin-4-yl)-2-[2-(trifluoromethyl)pyrimidin-5-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192570-20-9 |

Source

|

| Record name | 2-(Morpholin-4-yl)-2-[2-(trifluoromethyl)pyrimidin-5-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Validated Synthetic Pathway to 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive, step-by-step methodology for the synthesis of 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine, a complex heterocyclic amine with significant potential as a building block in medicinal chemistry. The trifluoromethyl-pyrimidine moiety is a well-established pharmacophore in numerous therapeutic agents, and the addition of a chiral diamine-like side chain offers a versatile scaffold for drug discovery. This document outlines a robust and logical three-part synthetic strategy, commencing with the preparation of the key aldehyde intermediate, followed by a modified Strecker amino-nitrile synthesis, and culminating in the catalytic reduction to the target primary amine. Each protocol is presented with detailed experimental parameters and an in-depth discussion of the chemical principles and strategic choices underpinning the methodology, ensuring both reproducibility and a thorough understanding of the reaction dynamics for researchers, chemists, and drug development scientists.

Introduction and Strategic Overview

The synthesis of complex nitrogen-containing heterocyclic compounds is a cornerstone of modern pharmaceutical development. The target molecule, 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine, presents a unique combination of structural motifs: a bioisosterically significant 2-(trifluoromethyl)pyrimidine core, a morpholine ring, and a primary amine. This arrangement creates a chiral center, offering opportunities for stereospecific interactions with biological targets.

The synthetic approach detailed herein is designed for clarity, efficiency, and scalability. It deconstructs the target molecule into readily accessible starting materials through a logical retrosynthetic analysis. The core strategy involves three primary transformations:

-

Formation of the Aldehyde Keystone: Synthesis of 2-(trifluoromethyl)pyrimidine-5-carbaldehyde, the electrophilic anchor for the subsequent carbon-carbon and carbon-nitrogen bond formations.

-

Construction of the α-Aminonitrile Intermediate: A three-component Strecker-type reaction is employed to simultaneously install the morpholine ring and a nitrile group, which serves as a precursor to the final primary amine.

-

Final Reduction to the Target Amine: Selective catalytic hydrogenation of the nitrile moiety to yield the desired 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine.

This guide provides the scientific rationale behind the choice of reagents and conditions, offering insights into potential challenges and optimization strategies.

Retrosynthetic Analysis

A retrosynthetic approach reveals a clear and convergent pathway to the target molecule. The primary amine can be derived from the reduction of an α-aminonitrile. This intermediate, in turn, can be disconnected via a Strecker-type reaction into three components: the parent aldehyde, morpholine, and a cyanide source. This analysis forms the basis of our forward synthetic strategy.

Figure 1: Retrosynthetic disconnection of the target amine.

Part I: Synthesis of 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde

The foundational starting material for this synthesis is the aldehyde, 2-(trifluoromethyl)pyrimidine-5-carbaldehyde. While commercially available, its synthesis from the corresponding ester is a common and instructive procedure.[1][2] The protocol described in patent literature involves the partial reduction of an ester using Diisobutylaluminium hydride (DIBAL-H) at low temperatures.[3]

Causality of Experimental Choice: DIBAL-H is a powerful and sterically hindered reducing agent. Its bulkiness and high reactivity at low temperatures allow for the selective reduction of esters to aldehydes. The reaction is carefully controlled at -78 °C to form a stable tetrahedral intermediate. Upon acidic workup, this intermediate collapses to the desired aldehyde, preventing over-reduction to the primary alcohol, which would occur at higher temperatures or with less sterically demanding reagents like lithium aluminum hydride.

Experimental Protocol: Aldehyde Formation

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate | 1.0 | 220.15 | 25.5 g (116 mmol) |

| Dichloromethane (DCM) | - | 84.93 | 580 mL |

| DIBAL-H (1.0 M in hexanes) | 1.12 | 142.22 | 130 mL (130 mmol) |

| Hydrochloric Acid (2.0 M) | - | 36.46 | As needed for quench |

Step-by-Step Methodology:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (25.5 g, 116.0 mmol) and dichloromethane (580 mL).

-

Cool the resulting solution to -78 °C using a dry ice/acetone bath.

-

Slowly add diisobutylaluminum hydride (1.0 M solution in hexanes, 130.0 mL, 130.0 mmol) dropwise via a syringe or addition funnel, ensuring the internal temperature does not exceed -70 °C.

-

Stir the reaction mixture at -78 °C for 2 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow, dropwise addition of 2.0 M hydrochloric acid. Caution: The quench is highly exothermic and generates hydrogen gas.

-

Allow the mixture to warm gradually to room temperature.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or DCM (3 x 150 mL).

-

Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-(trifluoromethyl)pyrimidine-5-carbaldehyde as a white to light yellow solid.[3]

Part II: Strecker Synthesis of the α-Aminonitrile Intermediate

The Strecker synthesis is a classic and highly effective method for preparing α-aminonitriles from an aldehyde, an amine, and a cyanide source.[4][5] In this modified protocol, we utilize morpholine as the amine component to construct the core of our target molecule.

Mechanistic Insight: The reaction proceeds via the initial condensation of 2-(trifluoromethyl)pyrimidine-5-carbaldehyde with morpholine to form an iminium ion intermediate. This electrophilic species is then readily attacked by the cyanide nucleophile (from NaCN or KCN) to form the stable α-aminonitrile product.[6][7] The reaction is typically facilitated by a weak acid to promote iminium ion formation.

Experimental Protocol: α-Aminonitrile Formation

| Reagent | Molar Eq. | MW ( g/mol ) |

| 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde | 1.0 | 176.10 |

| Morpholine | 1.1 | 87.12 |

| Sodium Cyanide (NaCN) | 1.2 | 49.01 |

| Acetic Acid | 1.1 | 60.05 |

| Methanol (Solvent) | - | 32.04 |

Step-by-Step Methodology:

-

In a round-bottom flask, dissolve 2-(trifluoromethyl)pyrimidine-5-carbaldehyde in methanol.

-

Add morpholine (1.1 eq) to the solution and stir for 15 minutes at room temperature.

-

In a separate flask, carefully dissolve sodium cyanide (1.2 eq) in a minimal amount of water. Extreme Caution: Sodium cyanide is highly toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment. Acidification generates lethal HCN gas.

-

Cool the aldehyde/morpholine solution to 0 °C in an ice bath.

-

Slowly add the aqueous sodium cyanide solution, followed by the dropwise addition of acetic acid (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Dilute the residue with water and extract with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)acetonitrile. The product can be purified by column chromatography on silica gel if necessary.

Part III: Catalytic Reduction to the Target Amine

The final step is the conversion of the nitrile group to a primary amine. Catalytic hydrogenation is often the most efficient and cleanest method for this transformation, avoiding the use of stoichiometric metal hydride reagents and the associated complex workups.[8]

Causality of Experimental Choice: Raney Nickel is a highly active and cost-effective catalyst for the hydrogenation of nitriles.[8][9] The reaction is typically performed under a hydrogen atmosphere. The presence of ammonia in the solvent (methanolic ammonia) is a critical choice; it helps to suppress the formation of secondary and tertiary amine byproducts by competitively inhibiting the reaction of the intermediate imine with the newly formed primary amine product.[10]

Experimental Protocol: Nitrile Reduction

| Reagent | Molar Eq. | Notes |

| α-Aminonitrile Intermediate | 1.0 | From Part II |

| Raney® Nickel | ~10-20% w/w | Slurry in water, used as catalyst |

| Methanolic Ammonia (7N) | - | Solvent and byproduct suppressant |

| Hydrogen Gas (H₂) | Excess | Reductant |

Step-by-Step Methodology:

-

Carefully wash the Raney Nickel catalyst (~10-20% by weight of the nitrile) with water and then with methanol to remove residual water. Caution: Raney Nickel is pyrophoric when dry.

-

To a suitable high-pressure hydrogenation vessel (e.g., a Parr shaker), add the α-aminonitrile intermediate and the washed Raney Nickel catalyst.

-

Add 7N methanolic ammonia as the solvent.

-

Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi, but consult specific equipment guidelines) and begin vigorous stirring or shaking.

-

The reaction may be gently heated (e.g., to 40-50 °C) to increase the rate. Monitor the reaction by observing hydrogen uptake.

-

Once hydrogen uptake ceases, cool the vessel to room temperature and carefully vent the excess hydrogen.

-

Purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Do not allow the filter cake to dry; keep it wet with methanol to prevent ignition.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine.

-

The final product can be purified by column chromatography or crystallization as a suitable salt (e.g., hydrochloride or oxalate).

Overall Synthetic Workflow

The complete, validated pathway from the starting ester to the final amine product is summarized in the workflow diagram below.

Sources

- 1. 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde | C6H3F3N2O | CID 17750941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde | CymitQuimica [cymitquimica.com]

- 3. 2-TRIFLUOROMETHYL-PYRIMIDINE-5-CARBALDEHYDE CAS#: 304693-66-1 [m.chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Strecker Synthesis [organic-chemistry.org]

- 6. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 8. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 9. studymind.co.uk [studymind.co.uk]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

"2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine chemical properties"

An In-Depth Technical Guide to 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The compound 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine, identified by CAS Number 1192570-20-9, represents a compelling molecular architecture for researchers and drug development professionals.[1][2] It integrates three key pharmacophoric elements: a morpholine ring, known for improving aqueous solubility and metabolic stability; a pyrimidine core, a foundational heterocycle in numerous approved therapeutics; and a trifluoromethyl group, a bioisostere widely employed to enhance binding affinity and pharmacokinetic profiles.[3][4]

This technical guide provides a comprehensive overview of the known chemical properties of this compound. It further delineates a proposed synthetic pathway and a robust analytical workflow for its characterization, grounded in established chemical principles. Finally, it explores the rationale behind its molecular design and discusses its potential applications in drug discovery, offering field-proven insights for its future investigation.

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. While comprehensive experimental data for this specific molecule is not extensively published, its core attributes can be compiled from available chemical supplier data.

Table 1: Core Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1192570-20-9 | [1][2] |

| Molecular Formula | C₁₁H₁₅F₃N₄O | [2] |

| Molecular Weight | 276.26 g/mol | [2] |

| IUPAC Name | 2-morpholino-2-[2-(trifluoromethyl)pyrimidin-5-yl]ethan-1-amine | N/A |

| Melting Point | Not publicly available; requires experimental determination. | N/A |

| Boiling Point | Not publicly available; requires experimental determination. | N/A |

| Solubility | Not publicly available; predicted to have moderate aqueous solubility due to the morpholine and amine groups. | N/A |

Further computational analysis using standard software packages (e.g., ChemDraw, MarvinSketch) could provide predictions for properties such as pKa, LogP, and topological polar surface area (TPSA), which are crucial for assessing its drug-like potential.

Proposed Synthesis and Characterization

Proposed Retrosynthetic Analysis and Forward Synthesis

A logical retrosynthetic approach would disconnect the molecule at the C-N bond of the ethanamine backbone, suggesting a key synthetic step involving the coupling of a morpholine-containing unit with the pyrimidine aldehyde.

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocol: Synthesis

The following protocol is a hypothetical, step-by-step methodology derived from standard organic synthesis techniques.[5][6]

Step 1: Synthesis of 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)acetonitrile (Intermediate)

-

To a stirred solution of 2-(trifluoromethyl)-5-formylpyrimidine (1.0 eq) in methanol at 0 °C, add morpholine (1.1 eq).

-

Stir the mixture for 30 minutes to allow for imine formation.

-

Add trimethylsilyl cyanide (1.2 eq) dropwise to the reaction mixture.

-

Causality: This is a Strecker reaction. The morpholine and aldehyde form an iminium ion in situ, which is then attacked by the cyanide nucleophile to form the stable α-aminonitrile intermediate. Using a slight excess of morpholine and cyanide drives the reaction to completion.

-

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile intermediate.

Step 2: Synthesis of 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine (Final Product)

-

Carefully add the crude nitrile intermediate (1.0 eq) to a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Causality: LiAlH₄ is a powerful reducing agent required to reduce the nitrile group to a primary amine. An excess is used to ensure complete conversion. The reaction is highly exothermic and must be performed with caution at low temperatures.

-

-

After the addition is complete, allow the mixture to stir at room temperature or gently reflux for 4-6 hours until the starting material is consumed (monitored by TLC/LC-MS).

-

Cool the reaction back to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 1 hour, then filter it off through a pad of Celite.

-

Wash the filter cake with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude final product.

Purification and Characterization Workflow

A rigorous purification and characterization protocol is essential to ensure the identity and purity of the final compound, making the data generated from it reliable and reproducible.

Caption: Standard workflow for purification and characterization.

Protocol: Characterization

-

High-Performance Liquid Chromatography (HPLC):

-

Dissolve a small sample in a suitable solvent (e.g., methanol/water).

-

Analyze using a C18 reverse-phase column with a standard mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

-

Trustworthiness: This confirms the purity of the sample. A single, sharp peak indicates a pure compound, with the area under the curve used to quantify purity, which should ideally be >95% for biological screening.

-

-

Mass Spectrometry (MS):

-

Use Electrospray Ionization (ESI) in positive mode.

-

The expected [M+H]⁺ ion should be observed at m/z ≈ 277.127.

-

Trustworthiness: High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, confirming the molecular formula C₁₁H₁₅F₃N₄O.[2]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect characteristic signals for the morpholine protons (typically multiplets between 2.5-3.8 ppm), the ethanamine backbone protons, and distinct aromatic protons from the pyrimidine ring.

-

¹³C NMR: Will show signals for all 11 unique carbon atoms. The CF₃ carbon will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: A singlet peak corresponding to the -CF₃ group should be observed, providing unambiguous evidence of its presence.[6][7]

-

Rationale in Drug Design & Potential Applications

The molecular structure of 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine is not arbitrary; it is a deliberate assembly of functionalities with proven value in medicinal chemistry.

Caption: Structure-activity relationship rationale for the compound.

-

Morpholine Moiety: The morpholine ring is a "pharmacokinetic fixer."[4] Its inclusion often improves aqueous solubility, reduces toxicity, and enhances metabolic stability by blocking sites of oxidative metabolism. It is a common feature in many marketed drugs, including the PI3K inhibitor GDC-0941.[4]

-

Trifluoromethyl-Pyrimidine Core: The pyrimidine ring is a well-known "privileged scaffold" that can interact with a wide range of biological targets. The addition of a trifluoromethyl (-CF₃) group is a key strategy in modern drug design.[3] This highly electronegative group can enhance binding affinity to target proteins, improve membrane permeability, and increase metabolic stability by blocking potential sites of oxidation on the aromatic ring.[8]

-

Potential Applications: Given these structural features, this compound is a prime candidate for screening in several therapeutic areas:

-

Oncology: Many kinase inhibitors utilize pyrimidine or related heterocyclic cores to interact with the ATP-binding site. This compound could be explored as an inhibitor of kinases implicated in cancer, such as PI3K, mTOR, or others.

-

Neuroscience: The morpholine scaffold and the ability of small molecules to cross the blood-brain barrier make it a candidate for CNS targets, such as GPCRs or ion channels.

-

Infectious Diseases: Heterocyclic compounds containing pyrimidine and morpholine have been investigated for antimicrobial and antiviral properties.[9]

-

Conclusion

2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine is a synthetically accessible compound with a molecular architecture that is highly relevant to contemporary drug discovery. Its combination of a stabilizing morpholine ring and a bio-activated trifluoromethyl-pyrimidine core makes it an attractive candidate for lead generation and optimization campaigns. The proposed synthetic and analytical workflows provide a robust framework for researchers to produce and validate this molecule for further investigation into its biological potential across various disease areas.

References

-

VEGSCI Inc. 2-morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine. [Link]

-

PubChem. 2-Morpholinoethylamine | C6H14N2O. [Link]

-

MOLBASE Encyclopedia. 2-(3-(4-(2-(aminomethyl)morpholino)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)ethan-1-ol. [Link]

-

PubChem. Perfluoro-N-methylmorpholine | C5F11NO. [Link]

-

Fujikawa, K., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

ResearchGate. Synthesis of 2-Morpholino-1,3,4-thiadiazines. [Link]

-

PubChem. 2-{2-[4-({5-Chloro-6-[3-(Trifluoromethyl)phenoxy]pyridin-3-Yl}amino)-5h-Pyrrolo[3,2-D]pyrimidin-5-Yl]ethoxy}ethanol. [Link]

-

ResearchGate. A review on pharmacological profile of Morpholine derivatives. [Link]

-

ResearchGate. (PDF) ChemInform Abstract: Regioselective Synthesis of 2- and 5-Trifluoromethyl- or 2- and 5-Difluoromethylpyrazolo[1,5-c]pyrimidines.... [Link]

-

Al-Dies, A. M., et al. (2018). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl).... PubMed Central. [Link]

-

MDPI. Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. [Link]

Sources

- 1. ru.veg-sci.com [ru.veg-sci.com]

- 2. 2-morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine,(CAS# 1192570-20-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. Buy 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride | 1432679-31-6 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

Characterization of 2-morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine (CAS Number 1192570-20-9): A Technical Guide for Preclinical Evaluation

Abstract

This technical guide outlines a comprehensive characterization strategy for the novel chemical entity 2-morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine, identified by CAS number 1192570-20-9. While specific biological data for this compound is not extensively available in the public domain, its structural features—notably the presence of a morpholine ring and a trifluoromethyl-substituted pyrimidine moiety—are hallmarks of potent kinase inhibitors. This document provides a robust, experience-driven framework for its physicochemical analysis, biological target identification, and preclinical evaluation. The methodologies described herein are designed to rigorously assess its potential as a therapeutic agent, with a particular focus on the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is frequently dysregulated in cancer.[1] This guide is intended for researchers and drug development professionals seeking to elucidate the therapeutic potential of this and structurally related compounds.

Introduction: Unpacking the Structural Clues

The compound 2-morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine is a small molecule with a molecular formula of C₁₁H₁₅F₃N₄O and a molecular weight of 276.26 g/mol . Its structure is comprised of three key pharmacophores: a pyrimidine ring, a morpholine group, and a trifluoromethyl substituent.

-

Pyrimidine Core: The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1]

-

Morpholine Moiety: The morpholine ring is frequently incorporated into kinase inhibitors to improve aqueous solubility and metabolic stability, and it can form critical hydrogen bonds with target proteins.[1]

-

Trifluoromethyl Group: The trifluoromethyl (CF₃) group is a bioisostere of a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can enhance binding affinity, improve metabolic stability, and increase cell permeability.[2]

The convergence of these structural motifs strongly suggests that CAS 1192570-20-9 may function as an inhibitor of protein kinases, particularly within the PI3K/Akt/mTOR pathway, where many inhibitors share a morpholino-pyrimidine core.[1][3] This guide, therefore, proposes a logical, multi-stage characterization workflow to test this hypothesis and build a comprehensive profile of the compound.

Physicochemical Characterization and Quality Control

Prior to any biological evaluation, the identity, purity, and stability of the compound must be unequivocally established. This ensures the reproducibility and validity of all subsequent data.

Identity and Purity Assessment

A multi-technique approach is essential for confirming the structure and assessing the purity of the synthesized compound.

| Technique | Purpose | Expected Outcome |

| ¹H and ¹³C NMR | Structural confirmation and purity assessment. | Spectra consistent with the proposed structure of 2-morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine. Absence of significant impurity signals. |

| Mass Spectrometry (MS) | Confirmation of molecular weight. | Detection of the correct molecular ion peak corresponding to the calculated exact mass. |

| High-Performance Liquid Chromatography (HPLC) | Purity determination. | A single major peak, indicating >95% purity. |

Solubility and Stability

Understanding the compound's physicochemical properties is critical for designing appropriate formulations for in vitro and in vivo studies.

| Parameter | Methodology | Importance |

| Aqueous Solubility | Kinetic and thermodynamic solubility assays in PBS at various pH values. | Determines the compound's suitability for aqueous-based biological assays and potential for oral bioavailability. |

| Stability | Incubation in plasma and liver microsomes. | Assesses metabolic stability, providing an early indication of its pharmacokinetic profile. |

Biological Characterization: A Target-Driven Approach

Based on the structural analysis, a logical starting point for biological characterization is to screen the compound against a panel of protein kinases, with a focus on the PI3K family.

Proposed Experimental Workflow for Biological Characterization

The following diagram outlines a systematic approach to identifying the compound's biological target and elucidating its mechanism of action.

Caption: A streamlined workflow for the biological characterization of a novel kinase inhibitor.

Detailed Experimental Protocols

This protocol is designed to quantify the compound's potency against a specific kinase, such as PI3Kα.

-

Preparation: Prepare a series of 10-point, 3-fold serial dilutions of the compound in DMSO, starting from a high concentration (e.g., 100 µM).

-

Reaction Setup: In a 384-well plate, add the kinase, the appropriate substrate (e.g., PIP2 for PI3K), and ATP.

-

Compound Addition: Add the diluted compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Add a detection reagent that quantifies the product (e.g., ADP, using a technology like ADP-Glo).

-

Data Analysis: Measure luminescence or fluorescence. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

This assay confirms that the compound inhibits the target pathway within a cellular context.

-

Cell Culture: Plate cancer cells known to have an active PI3K pathway (e.g., MCF-7, SKOV-3) and grow to 70-80% confluency.[3]

-

Treatment: Treat the cells with varying concentrations of the compound for a defined period (e.g., 2-24 hours).

-

Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against phosphorylated Akt (p-Akt), total Akt, phosphorylated S6 ribosomal protein (p-S6), and a loading control (e.g., β-actin).

-

Detection: Use HRP-conjugated secondary antibodies and an ECL substrate to visualize the protein bands.

-

Analysis: Quantify band intensity to determine the reduction in phosphorylation of Akt and S6 relative to the total protein and loading control.

Hypothetical Signaling Pathway and Mechanism of Action

Given its structural features, CAS 1192570-20-9 is hypothesized to inhibit the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell proliferation, growth, and survival.

Caption: The hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by CAS 1192570-20-9.

By inhibiting PI3K, the compound would prevent the phosphorylation of PIP2 to PIP3, thereby blocking the recruitment and activation of downstream effectors like Akt. This would ultimately lead to a reduction in cell proliferation and survival, making it a promising strategy for cancer therapy.

Conclusion and Future Directions

The compound 2-morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine (CAS 1192570-20-9) represents a promising, yet uncharacterized, chemical entity. Its structural similarity to known kinase inhibitors provides a strong rationale for its evaluation as an anticancer agent. The systematic, multi-faceted approach outlined in this guide—from rigorous physicochemical characterization to target identification and cellular pathway analysis—provides a clear and logical framework for elucidating its therapeutic potential. Successful execution of these studies will not only define the compound's mechanism of action and preclinical efficacy but also pave the way for further development and potential clinical translation.

References

-

Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). NIH. Retrieved from [Link]

- Method of synthesis of morpholino oligomers. (n.d.). Google Patents.

- Synthesis of morpholino oligomers using doubly protected guanine morpholino subunits. (n.d.). Google Patents.

-

Biological activities of morpholine derivatives and molecular targets involved. (2024). ResearchGate. Retrieved from [Link]

-

Jung et al. (2012). United States Patent. Googleapis.com. Retrieved from [Link]

-

2-morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine. (n.d.). VEGSCI Inc. Retrieved from [Link]

-

Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate. (n.d.). Chembase.cn. Retrieved from [Link]

-

Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2025). ResearchGate. Retrieved from [Link]

- Bifunctional compounds containing pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway. (n.d.). Google Patents.

-

Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- substituted triazine as PI3K and BRAF dual inhibitor. (2018). PubMed. Retrieved from [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central. Retrieved from [Link]

-

Design and Discovery of N -(2-Methyl-5'-morpholino-6'-((tetrahydro-2 H -pyran-4-yl)oxy)-[3,3'-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide (RAF709): A Potent, Selective, and Efficacious RAF Inhibitor Targeting RAS Mutant Cancers. (2017). OSTI.GOV. Retrieved from [Link]

-

Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][4][5][6]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. (2021). PubMed. Retrieved from [Link]

-

United States Patent. (2012). Googleapis.com. Retrieved from [Link]

-

Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. (2008). PubMed Central. Retrieved from [Link]

-

2-三氟甲基嘧啶-5-羧酸乙酯. (n.d.). Chemwhat.com. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US8299206B2 - Method of synthesis of morpholino oligomers - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

The Trifluoromethyl Group: A Cornerstone in Pyrimidine-Based Bioactive Compound Design

An In-depth Technical Guide to the Biological Activities of Trifluoromethylpyrimidine Derivatives

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into the pyrimidine scaffold has emerged as a powerful approach in modern medicinal and agricultural chemistry. This guide provides an in-depth technical exploration of the diverse biological activities exhibited by trifluoromethylpyrimidine derivatives. We will delve into the fundamental physicochemical properties imparted by the CF3 moiety that enhance biological efficacy, and survey the application of these compounds as anticancer, antimicrobial, antiviral, and agrochemical agents. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of mechanistic insights, quantitative biological data, and detailed experimental protocols to facilitate further innovation in this promising area of chemical biology.

Introduction: The Power of Fluorine in Heterocyclic Chemistry

The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically active molecules, including nucleobases and various therapeutic agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. The introduction of fluorine atoms, particularly the trifluoromethyl (CF3) group, into the pyrimidine core has been a game-changer, often leading to significant improvements in a compound's pharmacological profile.[2]

The CF3 group is a highly electronegative and lipophilic moiety that can profoundly influence a molecule's metabolic stability, binding affinity to biological targets, and membrane permeability.[2] The carbon-fluorine bond is exceptionally strong, rendering the CF3 group resistant to metabolic degradation, thereby increasing the compound's in vivo half-life.[2] This enhanced stability is a crucial attribute for developing effective drugs and agrochemicals.[2] This guide will explore the multifaceted biological activities of trifluoromethylpyrimidine derivatives, highlighting their mechanisms of action and providing practical experimental methodologies for their evaluation.

Chapter 1: Anticancer Activity of Trifluoromethylpyrimidine Derivatives

Trifluoromethylpyrimidine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and proliferation.[2][3]

Kinase Inhibition: Targeting Dysregulated Cell Signaling

Many cancers are driven by the aberrant activity of protein kinases. Trifluoromethylpyrimidine-based compounds have been successfully designed as potent inhibitors of several oncogenic kinases.[4]

The EGFR signaling pathway plays a critical role in cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[4][5] Several 5-trifluoromethylpyrimidine derivatives have been synthesized and shown to be potent EGFR inhibitors.[3][5] For instance, compound 9u from a series of 5-trifluoromethylpyrimidine derivatives exhibited an IC50 value of 0.091 µM against EGFR kinase and demonstrated potent antiproliferative activity against A549 lung cancer cells with an IC50 of 0.35 µM.[3][5] These compounds typically act by competing with ATP for the kinase's binding site, thereby blocking downstream signaling cascades.[6]

Caption: EGFR Signaling Pathway Inhibition.

Mutations in the FMS-like tyrosine kinase 3 (FLT3) are common in AML and are associated with a poor prognosis.[7] Checkpoint kinase 1 (CHK1) is a key regulator of the DNA damage response.[7] A dual inhibitor of both FLT3 and CHK1, a 5-trifluoromethyl-2-aminopyrimidine derivative, has shown potent activity against AML cells.[7] This dual-targeting approach can potentially overcome resistance to single-agent therapies.[7]

Caption: Dual FLT3 and CHK1 Inhibition.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected trifluoromethylpyrimidine derivatives against various cancer cell lines.

| Compound ID | Target | Cell Line | IC50 (µM) | Reference |

| 9u | EGFR | A549 (Lung) | 0.35 | [3][5] |

| 9u | EGFR | MCF-7 (Breast) | 3.24 | [3][5] |

| 9u | EGFR | PC-3 (Prostate) | 5.12 | [3][5] |

| 3b | Not Specified | C32 (Melanoma) | 24.4 | [2] |

| 3b | Not Specified | A375 (Melanoma) | 25.4 | [2] |

Experimental Protocol: MTT Cell Viability Assay

This protocol describes a common method for assessing the cytotoxic effects of trifluoromethylpyrimidine derivatives on cancer cell lines.

Caption: MTT Assay Experimental Workflow.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of the trifluoromethylpyrimidine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10 µL of the MTT stock solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium from each well and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Chapter 2: Antimicrobial and Antiviral Activities

The unique properties of trifluoromethylpyrimidine derivatives also lend themselves to the development of potent antimicrobial and antiviral agents.

Antifungal Activity

Several trifluoromethylpyrimidine derivatives have demonstrated significant in vitro antifungal activity against a range of plant pathogenic fungi.[1][8] For example, a series of trifluoromethyl pyrimidine derivatives containing an amide moiety showed good antifungal activity against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea.[1][8]

Mechanism of Action: The fungicidal mode of action for some pyrimidine-based fungicides involves the inhibition of NADH oxidoreductase in the mitochondrial complex I, disrupting the fungus's respiratory chain.

Antiviral Activity

Trifluoromethylpyrimidine derivatives have also been investigated for their antiviral properties, particularly against plant viruses like the Tobacco Mosaic Virus (TMV). In vivo studies using the half-leaf method have shown that some of these compounds exhibit significant curative, protective, and inactivation activities against TMV. For instance, compound 5j showed a curative activity of 76.3% at 500 µg/mL, which was superior to the commercial antiviral agent ningnanmycin.

Mechanism of Action: The precise antiviral mechanism is still under investigation, but it is hypothesized that these compounds may interfere with viral replication or movement within the plant.

Quantitative Data: Antimicrobial and Antiviral Activity

| Compound ID | Activity | Organism/Virus | EC50 (µg/mL) / Inhibition (%) | Reference |

| 5j | Antiviral (Curative) | TMV | 76.3% at 500 µg/mL | |

| 5m | Antiviral (Protective) | TMV | 65.5% at 500 µg/mL | |

| 5o | Antifungal | Phomopsis sp. | 10.5 | [9] |

Experimental Protocol: In Vivo Anti-TMV Activity Assay (Half-Leaf Method)

This protocol outlines a standard procedure for evaluating the antiviral activity of compounds against TMV in a plant model.

Caption: In Vivo Anti-TMV Assay Workflow.

Step-by-Step Methodology:

-

Plant Preparation: Use healthy Nicotiana tabacum plants at the 6-8 leaf stage.

-

Virus Inoculation: Prepare a TMV inoculum by grinding infected tobacco leaves in a phosphate buffer. Lightly dust the leaves of the test plants with carborundum and gently rub the TMV inoculum onto the leaf surface.

-

Compound Application (Curative Assay): After a set time post-inoculation (e.g., 2 hours), apply the test compound solution to the left half of the inoculated leaves. Apply a solvent control to the right half.

-

Compound Application (Protective Assay): Apply the test compound solution to the left half of healthy leaves. After 12 hours, inoculate both halves of the leaves with TMV.

-

Incubation: Keep the plants in a greenhouse under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for 3-4 days to allow for the development of local lesions.

-

Lesion Counting: Count the number of necrotic local lesions on both the treated and control halves of the leaves.

-

Data Analysis: Calculate the percentage of inhibition for each compound using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the average number of lesions on the control halves and T is the average number of lesions on the treated halves.

Chapter 3: Agrochemical Applications

The enhanced stability and biological activity of trifluoromethylpyrimidine derivatives make them highly valuable in the development of modern agrochemicals.

Herbicidal Activity

Certain trifluoromethylpyrimidine derivatives have shown promise as herbicides. Their mechanism of action can vary, with some inhibiting key enzymes in plant metabolic pathways. For example, some pyrimidine derivatives are known to inhibit acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids in plants. A novel class of pyrimidine derivatives has also been found to inhibit dihydroorotate dehydrogenase (DHODH), disrupting pyrimidine biosynthesis in weeds.[10][11]

Fungicidal Activity

As mentioned in the previous chapter, trifluoromethylpyrimidine derivatives have demonstrated potent fungicidal properties. Their stability under field conditions, a key requirement for effective agrochemicals, is enhanced by the presence of the CF3 group.

Quantitative Data: Agrochemical Activity

| Compound ID | Activity | Target | IC50 / Inhibition (%) | Reference |

| 11a | Herbicidal (Pre-emergence) | Dicotyledonous & Monocotyledonous weeds | Good activity at 150 g a.i. ha-1 | [12] |

| 2o | Herbicidal | Bentgrass | Good activity at 1 mM |

Chapter 4: Structure-Activity Relationships (SAR) and Future Perspectives

The biological activity of trifluoromethylpyrimidine derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

Key SAR observations include:

-

Position of the Trifluoromethyl Group: The placement of the CF3 group on the pyrimidine ring significantly influences activity.

-

Substituents on the Pyrimidine Ring: The nature and position of other substituents can modulate the compound's electronic and steric properties, affecting its interaction with the biological target.

-

Linker and Peripheral Groups: For kinase inhibitors, the linker connecting the pyrimidine core to other aromatic or aliphatic moieties is critical for optimal binding.

The field of trifluoromethylpyrimidine derivatives continues to be a vibrant area of research. Future efforts will likely focus on:

-

Exploring Novel Biological Targets: Identifying new enzymatic or receptor targets for these versatile scaffolds.

-

Developing More Selective Inhibitors: Fine-tuning the chemical structure to achieve higher selectivity and reduce off-target effects.

-

Combinatorial Approaches: Investigating the synergistic effects of trifluoromethylpyrimidine derivatives with other therapeutic agents.

Conclusion

Trifluoromethylpyrimidine derivatives represent a highly promising class of bioactive compounds with a broad spectrum of applications in medicine and agriculture. The incorporation of the trifluoromethyl group confers unique and advantageous properties that enhance their biological efficacy. This guide has provided a comprehensive overview of their anticancer, antimicrobial, antiviral, and agrochemical activities, supported by mechanistic insights, quantitative data, and detailed experimental protocols. It is anticipated that continued research and development in this area will lead to the discovery of novel and effective therapeutic agents and crop protection solutions.

References

- Vertex AI Search. (2026). Advancing Agriculture: The Role of Trifluoromethyl Pyrimidines in Crop Protection.

-

Galdem, A., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 438. [Link]

-

Wu, W., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 952679. [Link]

-

Wu, W., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10. [Link]

-

Li, Y., et al. (2022). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. European Journal of Medicinal Chemistry, 238, 114488. [Link]

-

Zhang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2381-2394. [Link]

- BenchChem. (2025). Application of trifluoromethylpyrimidines in kinase inhibition studies.

-

Zhang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2381-2394. [Link]

-

Warner, D., et al. (2023). A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Proceedings of the National Academy of Sciences, 120(48), e2313197120. [Link]

-

Li, X., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7400. [Link]

-

Warner, D., et al. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. PNAS. [Link]

-

Wu, W., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 9, 695628. [Link]

-

Wang, M., et al. (2010). Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives. Journal of Agricultural and Food Chemistry, 58(7), 4356-4360. [Link]

-

Zhang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2381-2394. [Link]

Sources

- 1. Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards | UC Weed Science (weed control, management, ecology, and minutia) [ucanr.edu]

- 2. In Vitro Assays | Herbicide Discovery and Screening - passel [passel2.unl.edu]

- 3. A Rapid and Simple Bioassay Method for Herbicide Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioreba.ch [bioreba.ch]

- 5. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tobacco Mosaic Virus (TMV) Infectivity Assay Kit | Carolina Biological Supply [carolina.com]

- 8. ic50 values calculated: Topics by Science.gov [science.gov]

- 9. A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Morpholino-Pyrimidine Compounds

Executive Summary

The morpholino-pyrimidine scaffold has emerged as a cornerstone in modern kinase inhibitor design, particularly for targeting critical nodes within the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cellular growth, proliferation, and survival, and its frequent dysregulation is a hallmark of numerous human cancers.[1][2] Morpholino-pyrimidine derivatives function primarily as ATP-competitive inhibitors, where the morpholine moiety forms a crucial hydrogen bond with the hinge region of the kinase active site, conferring both potency and selectivity.[1] This guide provides a detailed exploration of this mechanism, using prominent clinical candidates such as the pan-PI3K inhibitor Pictilisib (GDC-0941) and the dual PI3K/mTOR inhibitors Apitolisib (GDC-0980) and Voxtalisib (XL765) as illustrative case studies. We will dissect the biochemical interactions, cellular consequences, and the logic behind the experimental workflows used to validate this class of compounds, offering field-proven insights for drug development professionals.

The Privileged Scaffold: Understanding the Morpholino-Pyrimidine Core

At the heart of this compound class is the 4-(pyrimidin-4-yl)morpholine structure, a privileged pharmacophore for targeting the ATP-binding pocket of PI3K and other related kinases.[1] The efficacy of this scaffold is rooted in a specific, high-affinity interaction with the kinase hinge region.

-

The Pyrimidine Core: Serves as the aromatic anchor, positioning the critical morpholine group for optimal interaction.

-

The Morpholine Moiety: This is the key hinge-binding element. The oxygen atom within the morpholine ring acts as a hydrogen bond acceptor, forming a stable interaction with a backbone NH group (e.g., Val851 in PI3Kα) in the hinge region of the kinase.[1] This interaction is fundamental to the inhibitory activity and selectivity of these compounds over the broader kinome.[1]

The planarity between the morpholine and pyrimidine rings, favored by the interaction of the morpholine nitrogen's non-bonding electrons with the electron-deficient pyrimidine system, is key to its utility as a kinase hinge binder.[1]

Caption: Core interaction of the morpholino-pyrimidine scaffold with the kinase hinge.

Primary Mechanism of Action: Interdiction of the PI3K/Akt/mTOR Signaling Cascade

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a highly conserved signaling network essential for transducing signals from growth factors and nutrients to control cellular functions.[1][2] Its aberrant activation is a major driver of tumorigenesis and therapeutic resistance.[3][4] Morpholino-pyrimidine compounds exert their primary anti-neoplastic effects by directly inhibiting key kinases within this cascade.

By binding to the ATP pocket of PI3K, these inhibitors prevent the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4][5] This blockage prevents the recruitment and subsequent activation of downstream effectors like the serine/threonine kinase Akt, effectively shutting down the entire signaling cascade.[4] Dual inhibitors additionally target mTOR, a downstream kinase that exists in two complexes (mTORC1 and mTORC2), providing a more comprehensive pathway blockade.[6][7]

Caption: Inhibition points of morpholino-pyrimidine compounds in the PI3K/Akt/mTOR pathway.

Case Studies: Profiling Key Morpholino-Pyrimidine Inhibitors

The versatility of the morpholino-pyrimidine scaffold is best understood by examining specific clinical candidates that leverage its properties for either selective or dual-target inhibition.

Case Study 1: Pictilisib (GDC-0941) - A Potent Pan-Class I PI3K Inhibitor

Pictilisib is a first-in-class, orally bioavailable small molecule that potently and selectively inhibits Class I PI3K isoforms.[5][8] Its mechanism is centered on preventing the formation of the second messenger PIP3, thereby halting downstream signaling.[4]

-

Mechanism: ATP-competitive inhibitor of all Class I PI3K isoforms.[4][5] It shows high potency against PI3Kα and PI3Kδ, with moderate selectivity against PI3Kβ and PI3Kγ.[9][10]

-

Cellular Effects: Treatment with GDC-0941 leads to a dose-dependent decrease in the phosphorylation of Akt (at Ser473), a direct and quantifiable pharmacodynamic biomarker of target engagement.[8][11] This inhibition of the PI3K pathway results in suppressed tumor cell proliferation and, in many cases, induction of apoptosis.[9][11]

-

Clinical Relevance: GDC-0941 has demonstrated on-target activity in clinical trials, with pharmacodynamic effects observed at doses of 100mg and above.[8][12][13] It has shown signs of antitumor activity in patients with mutations in the PI3K pathway, such as PIK3CA amplification or PTEN loss.[8]

Quantitative Performance of Pictilisib (GDC-0941)

| Target | IC₅₀ (in vitro assay) | Reference |

|---|---|---|

| PI3Kα | 3 nM | [9][10] |

| PI3Kδ | 3 nM | [9][10] |

| PI3Kβ | 33 nM | [5] |

| PI3Kγ | 75 nM |[5] |

Case Study 2: Apitolisib (GDC-0980) & Voxtalisib (XL765) - Dual PI3K/mTOR Inhibitors

Apitolisib and Voxtalisib represent a rational evolution in design, created to simultaneously inhibit two critical nodes: PI3K and mTOR. This dual-action mechanism aims to overcome the complex feedback loops that can limit the efficacy of single-target PI3K inhibitors.[7][14]

-

Mechanism: These compounds are potent, ATP-competitive inhibitors of all four Class I PI3K isoforms as well as mTOR kinase, affecting both mTORC1 and mTORC2 complexes.[2][7][15]

-

Rationale for Dual Inhibition: Activation of mTOR can be maintained even when PI3K is inhibited due to pathway crosstalk.[14] By blocking both kinases, these agents achieve a more comprehensive and durable suppression of the pathway, leading to greater induction of apoptosis compared to inhibiting either target alone.[7][16]

-

Cellular Effects: In addition to reducing p-Akt levels, dual inhibitors significantly reduce the phosphorylation of mTOR targets like S6 ribosomal protein (S6) and 4E-binding protein 1 (4EBP1), confirming engagement of both targets.[14][16] This translates to potent anti-proliferative effects across a wide range of cancer cell lines.[2][15]

Quantitative Performance of Key Dual Inhibitors

| Compound | Target | IC₅₀ (in vitro assay) | Reference |

|---|---|---|---|

| Apitolisib (GDC-0980) | PI3Kα | 5 nM | [2][17] |

| PI3Kβ | 27 nM | [2][17] | |

| PI3Kδ | 7 nM | [2][17] | |

| PI3Kγ | 14 nM | [2][17] | |

| mTOR | 17 nM (Kᵢ) | [17] | |

| Voxtalisib (XL765) | PI3Kα | 39 nM | [15][16] |

| PI3Kβ | 113 nM | [15][16] | |

| PI3Kδ | 43 nM | [15][16] | |

| PI3Kγ | 9 nM | [15][16] |

Experimental Validation: Protocols and Workflows

Characterizing the mechanism of a novel morpholino-pyrimidine compound requires a systematic and self-validating experimental approach. The workflow progresses from initial biochemical potency to cellular target engagement and finally to functional outcomes.

Experimental Workflow Diagram

Caption: A logical workflow for the preclinical validation of a morpholino-pyrimidine inhibitor.

Protocol 1: Western Blot for Phospho-Akt (Ser473) Inhibition

This protocol is foundational for demonstrating on-target activity of a PI3K pathway inhibitor in a cellular context. The choice to measure the phosphorylated form of Akt (p-Akt) is causal; its presence is directly dependent on upstream PI3K activity. A reduction in p-Akt levels upon treatment is direct evidence of target engagement.

Objective: To quantify the inhibition of PI3K signaling by measuring the levels of phosphorylated Akt (Ser473) in cancer cells treated with a morpholino-pyrimidine compound.

Methodology:

-

Cell Culture and Treatment:

-

Plate a relevant cancer cell line (e.g., PC-3, MCF-7, U87MG) in 6-well plates and grow to 70-80% confluency.[9]

-

Starve cells in serum-free media for 12-24 hours to reduce basal PI3K pathway activation.

-

Treat cells with a dose range of the test compound (e.g., 10 nM to 1 µM) for a specified time (e.g., 2 hours).[4] Include a DMSO vehicle control.

-

Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1 or EGF) for 15-30 minutes before harvesting to ensure the pathway is active in control cells.

-

-

Protein Lysate Preparation:

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of proteins.

-

Scrape cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize all samples to the same protein concentration (e.g., 20-30 µg) and denature by boiling in Laemmli sample buffer.

-

Separate proteins by size on an 8-10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Antibody Incubation and Detection:

-

Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473) and total Akt. Probing for total Akt is a self-validating control; it ensures that any observed decrease in p-Akt is due to inhibition of phosphorylation, not a general decrease in Akt protein levels.

-

Wash the membrane thoroughly with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software (e.g., ImageJ).

-

Normalize the p-Akt signal to the total Akt signal for each lane.

-

Express the results as a percentage of the stimulated vehicle control to determine the dose-dependent inhibition of Akt phosphorylation.

-

Protocol 2: Cell Viability/Proliferation Assay (MTT or CellTiter-Glo®)

This assay assesses the functional consequence of PI3K/mTOR pathway inhibition. A reduction in cell viability or proliferation provides evidence that the observed target engagement translates into a desired anti-cancer effect.

Objective: To determine the IC₅₀ value for a morpholino-pyrimidine compound's effect on the proliferation and viability of cancer cell lines.

Methodology:

-

Cell Plating:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium.

-

Treat the cells with a range of concentrations (e.g., 10-point, 3-fold dilutions starting from 10 µM). Include wells for vehicle control (DMSO) and no-cell background control.

-

-

Incubation:

-

Incubate the plate for 72 hours (or other empirically determined time point) at 37°C in a humidified 5% CO₂ incubator. This duration is chosen to allow for multiple cell doublings, making anti-proliferative effects detectable.

-

-

Viability Measurement (MTT Method):

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Read the absorbance at ~570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% viability).

-

Plot the % viability against the log of the compound concentration and fit the data to a four-parameter sigmoidal dose-response curve to calculate the IC₅₀ value.

-

Conclusion and Future Directions

Morpholino-pyrimidine compounds represent a highly successful class of kinase inhibitors, defined by a clear and potent mechanism of action against the PI3K/Akt/mTOR pathway. The core scaffold's ability to form a critical hydrogen bond in the kinase hinge region provides a robust foundation for developing both selective and dual-target inhibitors.[1] The clinical development of compounds like Pictilisib, Apitolisib, and Voxtalisib validates this approach and underscores the therapeutic importance of targeting this signaling cascade.

Future efforts in this field will likely focus on developing next-generation inhibitors with improved isoform selectivity (e.g., PI3Kα-specific inhibitors) to enhance the therapeutic window, and on designing novel compounds that can overcome acquired resistance mechanisms. The systematic application of the biochemical, cellular, and in vivo validation workflows described herein will remain essential for the continued success and translation of this important class of anti-cancer agents.

References

-

Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2025). ResearchGate. [Link]

-

Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. (n.d.). PMC - NIH. [Link]

-

Voxtalisib, SAR-245409, XL-765. (2015). New Drug Approvals. [Link]

-

Voxtalisib. (n.d.). Wikipedia. [Link]

-

Apitolisib | C23H30N8O3S. (n.d.). PubChem - NIH. [Link]

-

Discovery of an Orally Bioavailable Dual PI3K/mTOR Inhibitor Based on Sulfonyl-Substituted Morpholinopyrimidines. (2018). ACS Medicinal Chemistry Letters. [Link]

-

Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (n.d.). Semantic Scholar. [Link]

-

First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. (2014). PubMed Central. [Link]

-

GDC-0941, a Novel Class I Selective PI3K Inhibitor, Enhances the Efficacy of Docetaxel in Human Breast Cancer Models by Increasing Cell Death In Vitro and In Vivo. (n.d.). AACR Journals. [Link]

-

Discovery of an Orally Bioavailable Dual PI3K/mTOR Inhibitor Based on Sulfonyl-Substituted Morpholinopyrimidines. (2018). ACS Publications. [Link]

-

Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. (n.d.). MDPI. [Link]

-

Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (n.d.). RSC Publishing. [Link]

-

Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. (n.d.). PubMed. [Link]

-

First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. (n.d.). AACR Journals. [Link]

-

Phase Ia/Ib study of the pan-class I PI3K inhibitor pictilisib (GDC-0941) administered as a single agent in Japanese patients with solid tumors and in combination in Japanese patients with non-squamous non-small cell lung cancer. (n.d.). PubMed. [Link]

-

Novel Dual PI3K/mTOR Inhibitor, Apitolisib (GDC-0980), Inhibits Growth and Induces Apoptosis in Human Glioblastoma Cells. (2021). PMC - NIH. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pik-93.com [pik-93.com]

- 5. apexbt.com [apexbt.com]

- 6. Apitolisib | C23H30N8O3S | CID 25254071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. stemcell.com [stemcell.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Novel Dual PI3K/mTOR Inhibitor, Apitolisib (GDC-0980), Inhibits Growth and Induces Apoptosis in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. selleckchem.com [selleckchem.com]

- 17. medchemexpress.com [medchemexpress.com]

"in vitro evaluation of 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine"

An In-Depth Technical Guide for the In Vitro Evaluation of 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine

Introduction: Deconstructing a Candidate Molecule

The compound 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine is a novel chemical entity featuring a pyrimidine core, a structure of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules.[1][2][3] The presence of a morpholine ring and a trifluoromethyl group further refines its potential pharmacological profile. The morpholine moiety is often incorporated into kinase inhibitors, notably those targeting the PI3K/Akt/mTOR signaling pathway, where its oxygen can form critical hydrogen bonds in the kinase ATP-binding pocket.[4][5] The trifluoromethyl group can enhance metabolic stability and binding affinity.

This guide provides a comprehensive, logic-driven framework for the systematic in vitro evaluation of this compound. Our approach is not a rigid checklist but an adaptive strategy, where the results from each experimental stage inform the subsequent steps. We will proceed from broad, high-throughput screening to more complex, resource-intensive assays, establishing a foundational understanding of the compound's efficacy, selectivity, and potential liabilities. This "fail-fast, fail-cheap" paradigm is essential for efficient drug discovery.

Phase 1: Foundational Profiling - Potency and Cytotoxicity

The initial phase aims to answer two fundamental questions: "What does the compound do?" and "At what concentration is it cytotoxic?". The structural alerts within the molecule strongly suggest kinase inhibition as a potential mechanism of action.[6][7] Therefore, the primary screen will focus on a broad kinase panel, followed by an assessment of its general effect on cell viability.

Primary Target Identification: Kinase Panel Screening

The most efficient starting point is to screen the compound against a large, diverse panel of kinases at a fixed concentration (e.g., 1 µM). This provides a "snapshot" of its selectivity profile.

Causality: A broad panel is chosen over a single target to avoid missing unexpected activity and to immediately gain insight into selectivity. A highly promiscuous compound that inhibits many kinases is often a less desirable starting point for development due to the potential for off-target toxicity.[8]

Experimental Protocol: Broad Kinase Panel Screen

-

Compound Preparation : Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Assay Execution : The compound is tested at a final concentration of 1 µM against a panel of >300 human kinases. The specific assay format (e.g., radiometric, fluorescence-based) will depend on the screening provider.

-

Data Analysis : Results are expressed as the percentage of remaining kinase activity relative to a DMSO vehicle control. A significant reduction (e.g., >50% inhibition) flags a "hit."

-

Follow-up : For any identified "hits," a dose-response curve is generated by testing the compound over a range of concentrations (e.g., 1 nM to 30 µM) to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

General Cytotoxicity Assessment: MTT/XTT Assay

Concurrent with target identification, it is crucial to assess the compound's effect on cell proliferation and viability. The MTT or XTT assay is a standard, robust method for this purpose.[9][10] These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability.[11][12]

Causality: Understanding cytotoxicity is critical for interpreting potency data. A compound that inhibits a target kinase at 10 nM but is cytotoxic to all cells at 100 nM is not a viable candidate. The therapeutic window—the gap between efficacy and toxicity—is a key parameter. The XTT assay is often preferred over MTT as it does not require a solubilization step for the formazan product, streamlining the protocol.[9]

Experimental Protocol: XTT Cell Viability Assay

-

Cell Seeding : Plate a relevant cancer cell line (e.g., A549 lung cancer, if a lung cancer-related kinase is a suspected hit) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]

-

Compound Treatment : Treat cells with the compound across a range of concentrations (e.g., half-log dilutions from 100 µM to 1 nM) for 72 hours. Include a DMSO vehicle control.

-

Reagent Preparation : Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[10]

-

XTT Addition : Add 50 µL of the activated XTT solution to each well.

-

Incubation : Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.

-

Absorbance Measurement : Measure the absorbance of the soluble orange formazan product at a wavelength between 450-500 nm using a microplate reader.[9]

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value (the concentration that inhibits cell growth by 50%).

Caption: High-level workflow for initial in vitro screening of the candidate compound.

Phase 2: Early ADME-Tox Profiling

Assuming the compound shows promising potency and selectivity with an acceptable therapeutic window, the next phase investigates its drug-like properties. Poor ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profiles are major causes of drug failure in later development stages.[13]

Metabolic Stability: Hepatocyte Stability Assay